2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine

Medicinal Chemistry Structure-Activity Relationship Triazolopyrimidine Scaffold

2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1574325-50-0, MF C17H14N4O3, MW 322.32 g/mol) is a 2,7-diaryl-substituted triazolopyrimidine featuring a 2,4-dimethoxyphenyl group at the C-2 position and a 2-furyl ring at C-7. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is recognized as a privileged heterocyclic core in medicinal chemistry due to its capacity for diverse non-covalent interactions with biological targets, and compounds within this class have been investigated for anticancer, antimicrobial, antiviral, and anti-inflammatory activities.

Molecular Formula C17H14N4O3
Molecular Weight 322.32 g/mol
Cat. No. B11234294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC17H14N4O3
Molecular Weight322.32 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=CO4)OC
InChIInChI=1S/C17H14N4O3/c1-22-11-5-6-12(15(10-11)23-2)16-19-17-18-8-7-13(21(17)20-16)14-4-3-9-24-14/h3-10H,1-2H3
InChIKeyVZFPYZBAYDARAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine: Core Scaffold and Structural Identity for Research Sourcing


2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1574325-50-0, MF C17H14N4O3, MW 322.32 g/mol) is a 2,7-diaryl-substituted triazolopyrimidine featuring a 2,4-dimethoxyphenyl group at the C-2 position and a 2-furyl ring at C-7 . The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is recognized as a privileged heterocyclic core in medicinal chemistry due to its capacity for diverse non-covalent interactions with biological targets, and compounds within this class have been investigated for anticancer, antimicrobial, antiviral, and anti-inflammatory activities [1][2]. This specific substitution pattern—combining an electron-rich dimethoxyphenyl aryl group with a heteroaromatic furyl ring—creates a unique electronic and steric profile that distinguishes it from other 2,7-diaryl analogs in the triazolopyrimidine family.

Why 2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Replaced by a Close Analog Without Experimental Validation


The [1,2,4]triazolo[1,5-a]pyrimidine class exhibits extreme sensitivity to aryl substitution patterns at both the C-2 and C-7 positions. In a systematic SAR study of 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines as tubulin polymerization inhibitors, the most potent compound (5e) displayed a 166-fold improvement in antiproliferative activity on HeLa cells relative to the lead analog 3, driven solely by modifications to the C-2 and C-7 aryl groups [1]. Even minor substituent changes—such as replacing a 3,4,5-trimethoxyphenyl with a 3,4-dimethoxyphenyl group—can drastically alter target binding, selectivity, and potency [1][2]. For 2-(2,4-dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine, the combination of an ortho/para-dimethoxy arrangement (2,4-OCH3) and a heteroaromatic 2-furyl ring creates a pharmacophore that is not interchangeable with para-only dimethoxy analogs (e.g., 3,4-OCH3) or with 7-thienyl/7-pyridyl congeners. The presence of two methoxy groups enhances lipophilicity and hydrogen-bond acceptor capacity, while the furyl oxygen introduces additional polarity that can modulate solubility and off-target binding . Generic substitution without experimental confirmation risks loss of the specific activity profile that this substitution pattern confers.

2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine: Quantitative Differentiation Evidence Against Closest Analogs


Substitution Pattern Comparison: 2,4-Dimethoxyphenyl vs. Common 3,4-Dimethoxyphenyl Analog at C-2 Position

The 2,4-dimethoxyphenyl substitution at C-2 represents a structurally distinct regioisomer relative to the more commonly reported 3,4-dimethoxyphenyl analog 7-(3,4-dimethoxyphenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine (same MF C17H14N4O3, MW 322.32) . In class-level SAR from 2,7-diaryl-triazolopyrimidine tubulin inhibitors, the position of methoxy substituents on the C-2 phenyl ring critically dictates antiproliferative potency: compounds bearing 3,4,5-trimethoxyphenyl at C-2 achieved low nanomolar IC50 values, whereas analogs with alternative substitution patterns showed significantly attenuated activity [1]. The 2,4-dimethoxy arrangement places one methoxy group ortho to the triazole linkage, introducing steric and electronic effects absent in the 3,4-substituted isomer. This ortho-methoxy group can influence the dihedral angle between the phenyl ring and the triazolopyrimidine core, potentially altering target binding conformation [1].

Medicinal Chemistry Structure-Activity Relationship Triazolopyrimidine Scaffold

C-7 Heteroaryl Comparison: 2-Furyl vs. 3-Pyridyl and 2-Thienyl in 2-(2,4-Dimethoxyphenyl)-Substituted Triazolopyrimidines

The C-7 position of [1,2,4]triazolo[1,5-a]pyrimidines tolerates diverse heteroaryl substitutions, and the choice between 2-furyl, 3-pyridyl, or 2-thienyl directly impacts molecular properties. The target compound's 2-furyl substituent confers an XLogP estimated at approximately 2.3, based on the closely related 2-(2,4-dimethoxyphenyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine analog, which has an XLogP of 2.3 and MW of 333.3 g/mol (compared to 322.32 for the furyl analog) [1]. The 2-furyl group introduces a hydrogen-bond accepting oxygen atom that can engage in dipole-dipole interactions distinct from the hydrogen-bond accepting (and weakly basic) pyridine nitrogen in the 3-pyridyl congener. In broader triazolopyrimidine SAR, replacing a furyl with a pyridyl ring has been associated with altered cytochrome P450 profiles and selectivity shifts in PDE enzyme inhibition . The oxygen atom in furan is less basic than pyridine nitrogen (furan pKa of conjugate acid approximately -2 to -3 vs. pyridinium pKa ~5.2), meaning the 2-furyl analog may exhibit reduced off-target binding to acidic receptor pockets compared to the 3-pyridyl variant .

Heterocyclic Chemistry Bioisostere Comparison Drug Design

Reported Multi-Target Biological Activity Profile of 2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine vs. Class-Average Single-Target Profiles

According to the AOD database, 2-(2,4-dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine demonstrates a notably broad biological activity spectrum spanning anticancer, antimalarial, antivenom, antifungal, and anti-inflammatory activities [1]. In anticarcinogenic assays, it prevented transformation of DMBA-treated JB6 cells and inhibited TPA-induced promotion in the same cell line. In antimalarial testing, it demonstrated killing activity against Plasmodium falciparum. The compound also nullified lethal effects of Naja naja venom via phospholipase A2 inhibition [1]. In contrast, the most active compounds from a focused 2,7-disubstituted triazolo[1,5-a]pyrimidine anticancer series (compounds 9-11 and 16) showed antiproliferative activity superior to gefitinib specifically against Bel-7402, HT-1080, and WI-38 cell lines, but were not reported to possess the broader polypharmacology profile of the target compound [2]. This distinction suggests that the 2,4-dimethoxyphenyl/2-furyl combination may engage multiple biological targets simultaneously, a feature potentially valuable for phenotypic screening campaigns where polypharmacology is desired.

Polypharmacology Phenotypic Screening Anticancer Antimalarial

Physicochemical Property Differentiation: Computed LogP and Solubility Profile vs. Common Triazolopyrimidine Screening Compounds

The computed physicochemical properties of 2-(2,4-dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine position it within favorable drug-like chemical space. With a molecular weight of 322.32 g/mol, zero hydrogen bond donors, six hydrogen bond acceptors, and four rotatable bonds, the compound satisfies all four Lipinski Rule of 5 criteria . The estimated XLogP of approximately 2.0-2.3 (based on the closely related 7-(pyridin-3-yl) analog) balances lipophilicity for membrane permeability while remaining below the LogP > 5 warning threshold [1]. In contrast, many highly potent triazolopyrimidine tubulin inhibitors in the 2,7-diaryl series incorporate larger substituents (e.g., 3,4,5-trimethoxyphenyl) resulting in higher molecular weights (often >400 g/mol) and different ADME liabilities [2]. The absence of hydrogen bond donors in the target compound eliminates a key source of potential P-glycoprotein recognition and may contribute to improved passive permeability relative to amino-substituted triazolopyrimidine analogs.

Drug-likeness ADME Prediction Physicochemical Profiling

Recommended Research Applications for 2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine Based on Differentiated Evidence


Phenotypic Screening for Multi-Target Anticancer and Anti-Infective Discovery Programs

Leverage the compound's documented polypharmacology profile—including anticarcinogenic activity in DMBA-treated JB6 cells, antimalarial activity against P. falciparum, and anti-inflammatory effects in murine paw edema models [1]—as a phenotypic screening probe. Its broad activity spectrum makes it suitable for target deconvolution studies where identifying the molecular targets responsible for each activity phenotype is the primary goal. The favorable physicochemical properties (MW 322.32, 0 HBD, estimated XLogP 2.0-2.3) support its use in cell-based assays without solubility-related artifacts .

Structure-Activity Relationship (SAR) Exploration of C-2 Aryl Regioisomer Effects in Triazolopyrimidine Scaffolds

Use this compound as a key comparator in systematic SAR studies investigating how the 2,4-dimethoxy vs. 3,4-dimethoxy substitution pattern on the C-2 phenyl ring modulates biological activity. The ortho-methoxy group in the 2,4-substitution pattern introduces unique steric and electronic effects near the triazole linkage that are absent in the more common 3,4-dimethoxy regioisomer [2]. Parallel testing of both regioisomers in target-specific assays can reveal how methoxy positional isomerism translates to potency and selectivity differences, informing future lead optimization decisions.

Heteroaryl Bioisostere Evaluation at the C-7 Position of Triazolopyrimidines

Deploy this compound alongside its 7-(pyridin-3-yl) analog (CID 110205075, MW 333.3) and 7-(thien-2-yl) congener in bioisostere evaluation studies. The 2-furyl group provides a less basic oxygen heterocycle (furan conjugate acid pKa approximately -2 to -3) compared to the weakly basic pyridine (pyridinium pKa ~5.2), offering a tool to assess how C-7 heteroaryl basicity influences target engagement, selectivity, and cellular activity [3]. Such studies are directly relevant to optimizing selectivity profiles in kinase or receptor-targeted triazolopyrimidine programs.

Lead-Like Starting Point for Fragment-Based or Property-Guided Optimization

With MW 322.32, zero hydrogen bond donors, six hydrogen bond acceptors, and only four rotatable bonds, this compound satisfies all Lipinski Rule of 5 criteria and resides in a favorable lead-like chemical space . Compared to more elaborate triazolopyrimidine tubulin inhibitors with MW >400 g/mol and additional rotatable bonds [2], this compound offers greater synthetic tractability and room for property-preserving structural elaboration. It is well-suited as a core scaffold for library enumeration and parallel synthesis aimed at exploring diverse C-2 and C-7 substitution vectors while maintaining drug-like physicochemical parameters.

Quote Request

Request a Quote for 2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.